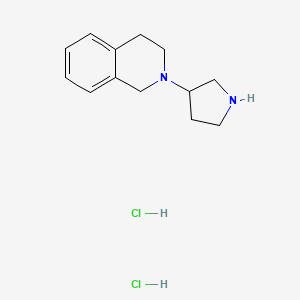
2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to create compounds for treating human diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, a base-mediated diastereoselective [4 + 1] cycloaddition has been developed to afford 3,2′-pyrrolidinyl spirooxindoles .Applications De Recherche Scientifique
Neuroprotective Properties
The neuroprotective capabilities of tetrahydroisoquinoline derivatives have been a subject of extensive research, suggesting their potential in treating neurodegenerative diseases. One compound of interest, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been identified in the mammalian brain and exhibits promising neuroprotective, antiaddictive, and antidepressant-like activities in various animal models of central nervous system disorders. The therapeutic effects of 1MeTIQ may involve MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, highlighting its complex mechanisms of action in neuroprotection (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer Applications
Isoquinoline derivatives, including those related to "2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride," have been explored for their anticancer properties. A notable example is trabectedin, a marine alkaloid with a structure characterized by fused tetrahydroisoquinoline rings, which has been approved for the treatment of soft tissue sarcomas. Its mechanism involves covalent interaction with DNA, affecting transcription factors, DNA binding proteins, and DNA repair pathways, demonstrating a unique action among DNA-interacting agents (D’Incalci & Galmarini, 2010).
Antimicrobial and Antimalarial Effects
The scope of research on tetrahydroisoquinoline derivatives extends to antimicrobial and antimalarial applications. These compounds have shown activity against a range of infectious diseases, including malaria, tuberculosis, HIV, HSV, and leishmaniasis. Their therapeutic potential is attributed to their ability to serve as novel drug candidates with unique mechanisms of action, offering a promising avenue for the development of treatments for infectious diseases (Singh & Shah, 2017).
Propriétés
IUPAC Name |
2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12-10-15(8-6-11(12)3-1)13-5-7-14-9-13;;/h1-4,13-14H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMHUVZFFXNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



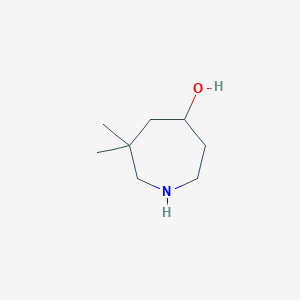
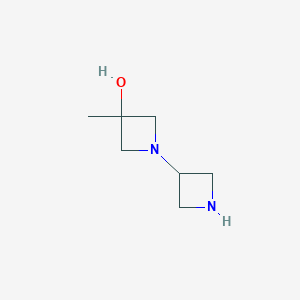
![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)
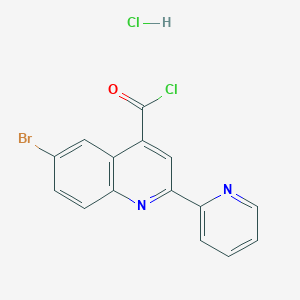
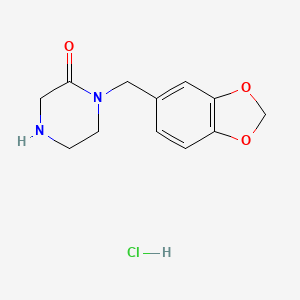

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)
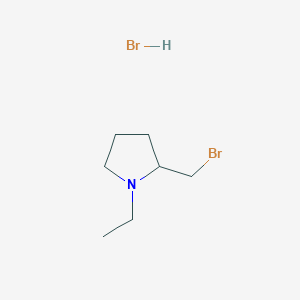
![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)

![4-[(Dimethylamino)methyl]-4-azepanol](/img/structure/B1527111.png)
![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)